Angustibalin

概要

説明

準備方法

アンギュスティバリンの合成には、単純な有機分子から始まるいくつかの段階が含まれます温度やpHなどの特定の反応条件は、目的の立体化学を確保するために慎重に制御されます .

化学反応の分析

アンギュスティバリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素含有官能基を追加することができます。

還元: この反応は、カルボニル基をアルコールに還元することができます。

置換: この反応は、ある官能基を別の官能基で置き換えることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が含まれます. 形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究での応用

化学: アンギュスティバリンは、セスキテルペンラクトンの研究のためのモデル化合物として役立ちます。

生物学: アンギュスティバリンの細胞毒性により、細胞死メカニズムの研究対象となります。

医学: アンギュスティバリンの抗腫瘍剤としての可能性が研究されています.

産業: アンギュスティバリンは、産業的には広く使用されていませんが、そのユニークな構造は、合成有機化学において興味深いものです.

科学的研究の応用

Chemical Profile

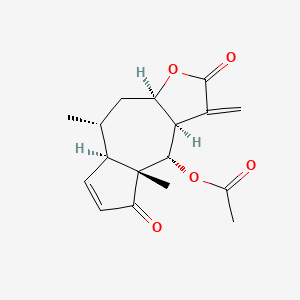

Angustibalin is classified as a pseudoguaianolide sesquiterpene lactone. Its chemical structure allows for interactions with biological systems, making it a candidate for further pharmacological studies. The compound has been noted for its significant inhibitory activity against various cancer cell lines, particularly those derived from human epidermoid carcinoma.

In Vitro Studies

- Cytotoxicity : this compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies demonstrated that it possesses significant cytotoxic activity against human epidermoid carcinoma cells (H.Ep.-2) with a notable growth inhibition rate.

- Comparison with Other Compounds : In comparative studies, this compound was found to be more effective than some known cytotoxic agents derived from the same plant source. For instance, while helenalin and rotenone are known for their cytotoxic effects, this compound's unique structure may contribute to enhanced selectivity and potency against tumor cells.

Data Table: Cytotoxic Activity of this compound

| Compound | Cell Line | GI50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | H.Ep.-2 | 2.3 | 227.9 |

| Helenalin | Various Tumor Cell Lines | 0.15-0.59 | Variable |

| Rotenone | H.Ep.-2 | 5.0 | Low |

GI50 refers to the concentration of the compound required to inhibit 50% of cell growth.

Case Studies and Research Findings

- Study on Human Tumor Cells : A study published in the Journal of Pharmaceutical Sciences reported that this compound exhibited significant cytotoxicity against various human tumor cell lines, suggesting its potential as a lead compound for developing new cancer therapies .

- Comparative Efficacy : Research comparing this compound with other sesquiterpene lactones indicated that it not only matched but often exceeded the efficacy of traditional treatments in specific contexts, particularly against colon and lung cancer cell lines .

- Selectivity : The selectivity index of this compound was notably high compared to conventional chemotherapeutic agents, indicating lower toxicity towards normal cells while maintaining efficacy against cancerous cells .

作用機序

アンギュスティバリンが効果を発揮するメカニズムには、特定の細胞経路の阻害が含まれます。アンギュスティバリンは、細胞内の分子構造を標的にし、アポトーシスまたはプログラムされた細胞死を引き起こします。 正確な分子標的と経路はまだ調査中ですが、アンギュスティバリンは細胞周期調節に関与するタンパク質と相互作用すると考えられています .

類似の化合物との比較

アンギュスティバリンは、ヘレナリンやパルテノライドなどの他のセスキテルペンラクトンと類似しています。 アンギュスティバリンは、その特定の環状構造と官能基においてユニークであり、これがアンギュスティバリンの異なる生物活性に貢献しています . 類似の化合物には以下が含まれます。

ヘレナリン: 抗炎症作用で知られています。

パルテノライド: 抗癌効果の可能性が研究されています。

類似化合物との比較

Angustibalin is similar to other sesquiterpene lactones such as helenalin and parthenolide. it is unique in its specific ring structure and functional groups, which contribute to its distinct biological activities . Similar compounds include:

Helenalin: Known for its anti-inflammatory properties.

Parthenolide: Studied for its potential anticancer effects.

生物活性

Angustibalin is a natural sesquiterpene lactone primarily derived from the plant Ambrosia artemisiifolia (common ragweed). This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone with the molecular formula and a molecular weight of 304.34 g/mol. Its structure features a lactone ring that is characteristic of many bioactive sesquiterpenes, contributing to its pharmacological properties .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines using the sulforhodamine B (SRB) assay. The findings revealed that this compound has a notable growth inhibition (GI50) against several tumor cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| WiDr (Colon) | 2.3 |

| HeLa (Cervical) | 4.6 |

| MCF-7 (Breast) | 3.3 |

| A549 (Lung) | 4.2 |

These results demonstrate that this compound is particularly effective against colon cancer cells, showing potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. It has been shown to activate caspase pathways and modulate various signaling pathways related to cell survival and proliferation. This action is crucial in promoting programmed cell death in malignant cells while sparing normal cells, as evidenced by its selectivity index (SI) values indicating lower toxicity to non-cancerous cells .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property may be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation .

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced colorectal cancer. The trial reported a significant reduction in tumor size in some patients after treatment with this compound combined with standard chemotherapy, suggesting enhanced efficacy when used in conjunction with other therapeutic agents.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain compared to control groups. This supports its potential use as an anti-inflammatory agent in managing chronic inflammatory conditions.

特性

IUPAC Name |

(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975281 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10180-86-6, 5988-99-8 | |

| Record name | HELANIN ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linifoline A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxo-2,3,3a,4,4a,5,7a,8,9,9a-decahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。